Octanamide, N-(2-mercaptoethyl)-
Description
Research Context and Fundamental Significance
Octanamide (B1217078), N-(2-mercaptoethyl)- belongs to the class of N-substituted fatty acid amides. Its structural significance lies in the presence of both a lipophilic octanamide tail and a functional mercaptoethyl group. This bifunctional nature underpins its role in specific areas of chemical research.
A key area of relevance is in the field of peptide and protein chemistry. While much of the research has focused on the related compound, N,N-bis(2-mercaptoethyl)-amide (BMEA), the underlying chemistry of the N-(2-mercaptoethyl) amide moiety is the critical component. researchgate.netnih.govresearchgate.net These compounds serve as precursors to thioesters, which are essential intermediates in native chemical ligation (NCL). researchgate.netnih.govresearchgate.net NCL is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.
The N-(2-mercaptoethyl) amide group can undergo an intramolecular N-to-S acyl transfer to form a thioester under specific conditions. nih.govresearchgate.net This transformation is a pivotal step in facilitating the ligation process. The efficiency of this acyl transfer is a subject of ongoing research, with studies exploring how to promote the reaction at a pH suitable for NCL. nist.gov The octanamide portion of the molecule, a fatty acid derivative, suggests its potential inclusion in studies involving lipid chemistry and bioconjugation where lipophilicity is a desired property. Fatty acid amides, in general, are a diverse family of lipids with various biological roles, and the synthesis and characterization of specific members like Octanamide, N-(2-mercaptoethyl)- contribute to this broader field of study. researchgate.net
| Compound | CAS Registry Number | Molecular Formula | Molecular Weight |
| Octanamide, N-(2-mercaptoethyl)- | 56630-30-9 | C10H21NOS | 203.345 g/mol |
This table provides basic chemical identification data for Octanamide, N-(2-mercaptoethyl)-. nist.gov
Overview of Analytical Identification in Diverse Matrices
The unambiguous identification of Octanamide, N-(2-mercaptoethyl)- in various samples is crucial for its application and study. A combination of spectrometric and chromatographic techniques is typically employed for its characterization.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a key technique for the structural elucidation of Octanamide, N-(2-mercaptoethyl)-. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]+) would be expected at an m/z corresponding to its molecular weight.
A documented mass spectrum of Octanamide, N-(2-mercaptoethyl)- shows characteristic fragmentation, which is instrumental in its identification.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Octanamide, N-(2-mercaptoethyl)- would be expected to show characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the S-H stretching of the thiol group. nist.gov
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a valuable tool for the separation and quantification of Octanamide, N-(2-mercaptoethyl)- from complex mixtures. The choice of a suitable stationary and mobile phase is critical for achieving good separation. For the analysis of related aminothiols like 2-mercaptoethylamine in biological samples, derivatization followed by fluorescence detection has been used to enhance sensitivity and selectivity.
| Analytical Technique | Purpose | Expected Observations for Octanamide, N-(2-mercaptoethyl)- |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Molecular ion peak and a characteristic fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the chemical structure and environment of protons. | Signals for aliphatic chain protons and mercaptoethyl group protons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for N-H, C=O (amide), and S-H (thiol) groups. nist.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification from mixtures. | A distinct peak at a specific retention time under defined conditions. |
This table summarizes the primary analytical techniques used for the identification and characterization of Octanamide, N-(2-mercaptoethyl)-.
Structure
3D Structure
Properties
CAS No. |
56630-30-9 |
|---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)octanamide |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12) |
InChI Key |
JLZORHOCSVVPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Octanamide, N 2 Mercaptoethyl
Established Synthetic Routes for Octanamide (B1217078), N-(2-mercaptoethyl)-
The synthesis of Octanamide, N-(2-mercaptoethyl)- primarily revolves around the formation of a stable amide bond between an octanoyl group and a 2-mercaptoethylamine backbone. Concurrently, strategies for the introduction and protection of the thiol group are critical considerations.
Amide Bond Formation Techniques
The creation of the amide linkage is a cornerstone of the synthesis of Octanamide, N-(2-mercaptoethyl)-. Several established methods in organic chemistry can be employed for this purpose, primarily involving the reaction of an activated octanoic acid derivative with 2-aminoethanethiol (cysteamine).
One of the most common and efficient methods is the acylation of 2-aminoethanethiol with octanoyl chloride . nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of the acyl chloride facilitates the reaction, often at room temperature. The choice of solvent is crucial to ensure the solubility of the reactants and to manage the reaction exothermicity.
Alternatively, the amide bond can be formed directly from octanoic acid using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be utilized. researchgate.net This method proceeds through the in-situ formation of an activated ester of octanoic acid, which then readily reacts with the amino group of 2-aminoethanethiol.
A patent describes a general process for preparing N-(2-mercaptoethyl)alkanamides, which can be applied to the synthesis of the target compound. This process involves the reaction of an appropriate acylating agent with a diamine, followed by subsequent steps to introduce the thiol functionality.
Thiol Group Introduction Strategies
The introduction of the thiol group is most directly achieved by using 2-aminoethanethiol (cysteamine) as the primary amine reactant. researchgate.netgoogle.com Cysteamine (B1669678) provides both the amino group for amide bond formation and the desired thiol functionality in a single molecule. When using cysteamine, it is often supplied as its hydrochloride salt, which requires neutralization with a base, such as triethylamine (B128534) or sodium hydroxide, to liberate the free amine for the acylation reaction. researchgate.net
In some synthetic strategies, particularly in solid-phase synthesis or when the thiol group is sensitive to other reaction conditions, a protected form of cysteamine may be used. The trityl (Trt) group is a common protecting group for thiols, which can be removed under acidic conditions after the amide bond has been formed. researchgate.net
Precursors and Intermediate Compounds in Octanamide, N-(2-mercaptoethyl)- Synthesis
The synthesis of Octanamide, N-(2-mercaptoethyl)- relies on readily available starting materials. The primary precursors and key intermediates are outlined below.
| Compound Name | Chemical Structure | Role in Synthesis |
| Octanoic Acid | CH₃(CH₂)₆COOH | Precursor to the octanoyl group. Can be activated for amide bond formation. |
| Octanoyl Chloride | CH₃(CH₂)₆COCl | Activated form of octanoic acid, used for direct acylation of the amine. |
| 2-Aminoethanethiol (Cysteamine) | HSCH₂CH₂NH₂ | Provides the N-(2-mercaptoethyl) backbone of the target molecule. |
| Cysteamine Hydrochloride | HSCH₂CH₂NH₃⁺Cl⁻ | A stable, commercially available salt of cysteamine. |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Activating agent used in carbodiimide-mediated coupling reactions. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | Coupling agent for amide bond formation from carboxylic acids. |
Exploration of Structural Analogs and Derivatives of Octanamide, N-(2-mercaptoethyl)-
The modular nature of the synthesis of Octanamide, N-(2-mercaptoethyl)- allows for the exploration of structural analogs and derivatives by modifying either the alkyl chain length or the thiol moiety. These modifications can be used to tune the physicochemical properties of the molecule.
Modification of Alkyl Chain Length
The synthesis of a homologous series of N-(2-mercaptoethyl)alkanamides can be readily achieved by substituting octanoyl chloride with other fatty acyl chlorides. This allows for the systematic investigation of the effect of alkyl chain length on the properties of the resulting amides. For instance, using hexanoyl chloride would yield N-(2-mercaptoethyl)hexanamide, while using decanoyl chloride would produce N-(2-mercaptoethyl)decanamide. The general synthetic approach remains the same, highlighting the versatility of the amide bond formation step. Studies on other N-acylethanolamines have demonstrated that varying the acyl chain length can significantly impact their biological activity and physical properties.
| Alkyl Chain Precursor | Resulting Analog |
| Hexanoyl Chloride | N-(2-mercaptoethyl)hexanamide |
| Decanoyl Chloride | N-(2-mercaptoethyl)decanamide |
| Dodecanoyl Chloride | N-(2-mercaptoethyl)dodecanamide |
| Palmitoyl Chloride | N-(2-mercaptoethyl)palmitamide |
Derivatization of the Thiol Moiety
The thiol group in Octanamide, N-(2-mercaptoethyl)- is a versatile functional handle for further chemical modifications. The nucleophilic nature of the thiol allows for a range of derivatization reactions.
S-Alkylation: The thiol can be alkylated using various alkyl halides to introduce different substituents on the sulfur atom. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. This allows for the synthesis of a wide array of thioether derivatives.
Oxidation to Disulfides: The thiol group can be readily oxidized to form a disulfide bond. Mild oxidizing agents such as air, iodine, or dimethyl sulfoxide (B87167) (DMSO) can be used to dimerize two molecules of Octanamide, N-(2-mercaptoethyl)-, yielding the corresponding disulfide derivative. nih.gov This disulfide linkage can often be reversed under reducing conditions.
Michael Addition: The thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-sulfur bonds and more complex molecular architectures.
Another approach to derivatization involves the use of bis(2-mercaptoethyl)amine (B13976576) in the initial synthesis, which would result in an N,N-bis(2-mercaptoethyl)octanamide. ysu.am This derivative possesses two thiol groups, offering further possibilities for cross-linking or conjugation.
| Derivative Type | General Structure | Synthetic Approach |
| S-Alkyl Derivative | CH₃(CH₂)₆CONHCH₂CH₂SR | Alkylation with an alkyl halide (R-X) in the presence of a base. |
| Disulfide Dimer | (CH₃(CH₂)₆CONHCH₂CH₂S)₂ | Oxidation of the thiol group. |
| Michael Adduct | CH₃(CH₂)₆CONHCH₂CH₂S-CH(R')CH₂COR'' | Michael addition to an α,β-unsaturated carbonyl compound. |
| N,N-bis(2-mercaptoethyl) Derivative | CH₃(CH₂)₆CON(CH₂CH₂SH)₂ | Amide bond formation with bis(2-mercaptoethyl)amine. ysu.am |
Amide Group Modifications and Conformational Impact
The planarity of the amide group means that substituents around the C-N bond can exist as cis or trans isomers. mdpi.com For secondary amides like Octanamide, N-(2-mercaptoethyl)-, the trans conformation, where the bulky acyl and N-substituent groups are on opposite sides, is generally energetically favored over the cis conformation. The energy required to overcome the rotational barrier between these conformers is significant, making the process slow on the NMR timescale at room temperature. nanalysis.com
| Parameter | Typical Value for Secondary Amides | Consequence |
| Rotational Energy Barrier | 15-20 kcal/mol nih.gov | Slow cis-trans isomerization at room temperature. |
| Preferred Conformation | Trans | Minimizes steric hindrance between the octanoyl group and the N-(2-mercaptoethyl) group. |
| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character. |
N-Alkylation and Its Conformational Consequences
A primary modification of the amide group in Octanamide, N-(2-mercaptoethyl)-, is N-alkylation, which converts the secondary amide into a tertiary amide. This can be achieved through reactions with alkyl halides or alcohols under specific catalytic conditions. rsc.orgstackexchange.comorganic-chemistry.org Introducing a second substituent on the nitrogen atom, for example, creating N-methyl-N-(2-mercaptoethyl)octanamide or N,N-bis(2-mercaptoethyl)octanamide, induces significant steric and electronic changes that ripple through the molecule's structure.
Research on N-alkylated N-aryl amides has shown that the introduction of a third substituent at the nitrogen atom increases steric strain. nsf.gov This "allylic strain" between the N-substituents can force the aryl group (or in this case, the acyl group) to rotate out of the plane of the amide, disrupting the resonance that enforces planarity. nsf.govresearchgate.net This distortion effectively reduces the double-bond character of the C-N bond and can alter the energetic preference for cis versus trans conformations. nsf.gov
A particularly relevant modification involves the synthesis of peptides with a C-terminal N,N-bis(2-mercaptoethyl)-amide (BMEA). ysu.am This structure is a tertiary amide directly analogous to a derivatized form of Octanamide, N-(2-mercaptoethyl)-. The study highlights a crucial conformational impact: with two β-mercaptoethyl groups on the nitrogen, the molecule is always poised for intramolecular thioesterification, regardless of the rotational state of the C-N amide bond. This is because one of the mercaptoethyl groups will always be positioned favorably for the intramolecular reaction, effectively bypassing the conformational gatekeeping of cis-trans isomerization that would be necessary in a monosubstituted equivalent. ysu.am
| Amide Type | N-Substituents | Typical ω (C-C-N-C) Dihedral Angle | Dominant Conformer | Conformational Impact |
| Secondary Amide | -H, -CH₂CH₂SH | ~180° | Trans | Planar structure, high rotational barrier. |
| Tertiary Amide | -CH₃, -CH₂CH₂SH | Can deviate from 180° or 0° | Cis or Trans (highly dependent on substituent bulk) nsf.gov | Increased steric strain may lead to non-planar, twisted conformations. researchgate.net |
| BMEA Derivative | -CH₂CH₂SH, -CH₂CH₂SH | N/A | N/A | One substituent is always available for reaction, bypassing rotational barriers. ysu.am |
Formation of N-Hydroxy Amides
Another significant modification is the introduction of a hydroxyl group on the amide nitrogen, forming an N-hydroxy amide. N-hydroxy amides are found in various natural products and are known to be potent metal chelators and strong proton donors. nih.gov The synthesis of N-hydroxy-N-(2-mercaptoethyl)octanamide would introduce a functional group capable of forming strong hydrogen bonds.
Conformational studies of peptoids (N-substituted glycines) containing N-hydroxy amide side chains have revealed that this modification has a profound impact on structure. The N-hydroxy group was found to strongly favor a trans conformation in the peptoid backbone. More remarkably, it facilitated the formation of unique, sheet-like structures held together by intermolecular hydrogen bonds, a structural motif not previously seen in similar peptoids. nih.gov This suggests that modifying Octanamide, N-(2-mercaptoethyl)- to its N-hydroxy derivative could be used to control both local backbone geometry and promote the formation of ordered, long-range intermolecular assemblies through hydrogen bonding. nih.gov
Advanced Analytical Characterization of Octanamide, N 2 Mercaptoethyl in Research Settings
Spectrometric Approaches for Structural Elucidation
Spectrometric techniques are fundamental in determining the precise molecular structure of "Octanamide, N-(2-mercaptoethyl)-".
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns and Detection Profiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like "Octanamide, N-(2-mercaptoethyl)-". nih.gov In GC-MS analysis, the molecule is first separated from other components in a sample based on its boiling point and affinity for the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment into a unique pattern of smaller, charged ions.
The resulting mass spectrum serves as a molecular fingerprint. For "Octanamide, N-(2-mercaptoethyl)-", with a molecular weight of 203.345 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 203. nist.gov Key fragmentation patterns would arise from the cleavage of the amide and thio-ethyl bonds. Common fragments would likely include ions corresponding to the octanoyl group (C₈H₁₅O⁺), the mercaptoethyl group (C₂H₅S⁺), and various rearrangements. A study involving the GC-MS analysis of flower extracts identified "Octanamide, N-(2-mercaptoethyl)-" at a retention time of 7.475 minutes, providing its mass spectrum. researchgate.net Non-targeted GC-MS analysis methods, which can help in the comprehensive chemical profiling of samples, often utilize automated data analysis workflows for mass spectral deconvolution and library searching to identify compounds. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for Octanamide (B1217078), N-(2-mercaptoethyl)-
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]⁺ | [C₁₀H₂₁NOS]⁺ | 203 |
| [M - SH]⁺ | [C₁₀H₂₀NO]⁺ | 170 |
| [C₈H₁₅O]⁺ | Octanoyl cation | 127 |
| [CH₂=NH-CH₂CH₂SH]⁺ | 91 |
This table is predictive and based on common fragmentation patterns of similar molecules.
Infrared (IR) Spectroscopy for Functional Group Analysis (referencing related amide-thiols)
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. masterorganicchemistry.com For "Octanamide, N-(2-mercaptoethyl)-", the IR spectrum reveals characteristic absorption bands that confirm its amide and thiol functionalities. nist.gov
The key vibrational modes for this compound include:
N-H Stretching: A peak is typically observed around 3309 cm⁻¹ for the N-H stretch of the secondary amide. mdpi.comspectroscopyonline.com
C=O Stretching (Amide I): A strong absorption band appears in the region of 1680-1630 cm⁻¹, characteristic of the amide carbonyl group. spectroscopyonline.com
N-H Bending (Amide II): This band, resulting from the in-plane bending of the N-H bond, is found near 1548-1557 cm⁻¹. mdpi.comresearchgate.net
S-H Stretching: A weak but distinct band for the thiol group appears around 2558 cm⁻¹. mdpi.com The position of this band can be influenced by hydrogen bonding. mdpi.com
C-H Stretching: Strong bands associated with the symmetric and asymmetric stretching of the CH₂ groups in the octyl chain are observed around 2852 cm⁻¹ and 2926 cm⁻¹, respectively. mdpi.com
Studies on related amide-thiols have shown that the positions of the Amide I and Amide II bands are sensitive to hydrogen bonding and the conformation of the molecule. mdpi.comresearchgate.net For instance, an increase in the Amide II frequency can indicate a transition to a more ordered, hydrogen-bonded structure. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for Octanamide, N-(2-mercaptoethyl)-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (N-H) | Stretching | ~3309 | mdpi.comspectroscopyonline.com |
| Amide (C=O) | Stretching (Amide I) | 1680-1630 | spectroscopyonline.com |
| Amide (N-H) | Bending (Amide II) | 1548-1557 | mdpi.comresearchgate.net |
| Thiol (S-H) | Stretching | ~2558 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. acs.org Both ¹H NMR and ¹³C NMR are crucial for the complete structural elucidation of "Octanamide, N-(2-mercaptoethyl)-". pku.edu.cn
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons reveal their local chemical environment:
The protons of the methyl (CH₃) group at the end of the octyl chain would appear as a triplet at the most upfield region.
The methylene (B1212753) (CH₂) groups of the octyl chain would produce a series of overlapping multiplets.
The methylene protons adjacent to the carbonyl group (-CH₂-CO) and the nitrogen atom (-NH-CH₂-) would be shifted downfield due to the electron-withdrawing effects of these groups.
The methylene protons adjacent to the sulfur atom (-CH₂-SH) would also have a characteristic downfield shift.
The amide proton (-NH-) would typically appear as a broad singlet or a triplet, and its chemical shift can be concentration and solvent dependent. cas.cz
The thiol proton (-SH) would also appear as a singlet or a triplet, and its position can be affected by hydrogen bonding and exchange.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule:
The carbonyl carbon (C=O) would have the most downfield chemical shift.
The carbons of the methylene groups in the ethyl and octyl chains would appear at distinct chemical shifts, with those closer to the heteroatoms (N, O, S) being more downfield.
The terminal methyl carbon of the octyl chain would be the most upfield signal.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. osti.gov
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for the separation of "Octanamide, N-(2-mercaptoethyl)-" from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. nih.gov For "Octanamide, N-(2-mercaptoethyl)-", reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov
The separation is based on the compound's hydrophobicity. "Octanamide, N-(2-mercaptoethyl)-", with its long octyl chain, will have a significant retention time on a C18 column. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution. nih.gov Detection is typically achieved using a UV detector, as the amide bond exhibits absorbance in the UV region, or more sensitively and selectively with a mass spectrometer (LC-MS). nih.govnih.gov HPLC methods have been developed for the quantitative determination of related amide compounds in various biological and environmental matrices. nih.govnih.gov For the analysis of thiols, derivatization with a fluorescent probe prior to HPLC separation can enhance detection sensitivity. diva-portal.orgmdpi.com
Table 3: Typical HPLC Parameters for the Analysis of Amide-Thiols
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (Reversed-Phase) | nih.gov |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | nih.govnih.gov |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry (MS) | nih.govnih.gov |
| Column Temperature | 40 °C | nih.gov |
Sample Preparation Methodologies for Complex Research Matrices
Effective sample preparation is crucial for accurate and reliable analysis of "Octanamide, N-(2-mercaptoethyl)-" in complex research matrices such as biological fluids, tissues, or environmental samples. organomation.comxrfscientific.com The goal is to isolate the analyte of interest from interfering substances. xrfscientific.com
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. organomation.com For "Octanamide, N-(2-mercaptoethyl)-", an organic solvent like methylene chloride or hexane (B92381) could be used to extract it from an aqueous matrix. nih.govthermofisher.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or the interfering components. For "Octanamide, N-(2-mercaptoethyl)-", a reversed-phase sorbent (e.g., C18) could be used to retain the compound, which is then eluted with a nonpolar solvent. Recent advancements include the use of magnetic solid-phase extraction (MSPE) which simplifies the separation process. cabidigitallibrary.org
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency from solid or semi-solid samples. mdpi.com
Dispersive Solid-Phase Extraction (dSPE): This is a rapid and simple cleanup method where the sorbent is dispersed in the sample extract. "Enhanced matrix removal" techniques, such as those targeting lipids, have been developed for complex food matrices. nih.gov
Emulsification Microextraction: This is a miniaturized sample preparation technique that uses a small amount of an extraction solvent, which is dispersed in the sample to form an emulsion, increasing the surface area for extraction. researchgate.netnih.gov
The choice of the sample preparation method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique. xrfscientific.com
Computational and Theoretical Chemistry Investigations of Octanamide, N 2 Mercaptoethyl
Quantum Chemical Calculations
Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic properties and energetics of a molecule. These calculations can predict molecular geometry, vibrational frequencies, and electronic transitions, providing a detailed picture of the molecule's behavior.
The electronic structure of a molecule dictates its chemical reactivity and physical properties. For Octanamide (B1217078), N-(2-mercaptoethyl)-, quantum chemical calculations can elucidate the distribution of electrons, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.
While detailed electronic structure analyses specifically for Octanamide, N-(2-mercaptoethyl)- are not extensively published, studies on analogous molecules provide significant insights. For instance, research on similar thiol-containing amide compounds often involves Density Functional Theory (DFT) calculations to optimize the molecular geometry and understand the electronic environment. researchgate.netmdpi.com Such calculations help in predicting how the molecule will arrange itself in space and the nature of its frontier orbitals, which are key to its reactivity. The interaction of the thiol group with surfaces, a critical aspect for self-assembled monolayers, is often modeled by calculating the structure of the molecule complexed with a small cluster of metal atoms, such as gold. mdpi.com These models help in understanding the charge transfer and bonding characteristics between the sulfur atom and the metal surface.
Table 1: General Molecular Information for Octanamide, N-(2-mercaptoethyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₁NOS | nist.govnih.gov |
| Molecular Weight | 203.345 g/mol | nist.gov |
| CAS Registry Number | 56630-30-9 | nist.gov |
| IUPAC Name | N-(2-sulfanylethyl)octanamide | nist.gov |
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key experimental technique for identifying molecular structures. nist.gov First-principles calculations, a type of quantum chemical calculation, are instrumental in assigning the observed vibrational bands to specific motions of the atoms within the molecule. researchgate.netmdpi.com
Experimental IR spectra are available for Octanamide, N-(2-mercaptoethyl)-, showing characteristic absorption bands. nist.gov To interpret these spectra accurately, theoretical calculations are performed. Studies on closely related molecules, such as 8-Mercapto-N-(phenethyl)octanamide (MOPHE), have utilized DFT calculations to assign the prominent vibrational modes. researchgate.netmdpi.com By comparing the calculated frequencies with experimental data, a reliable assignment can be made. For MOPHE, these calculations have helped to identify and assign the critical amide I and amide II bands, which are sensitive to the conformation and hydrogen-bonding environment of the amide group. researchgate.net The use of deuterated analogs in these studies further refines the assignments, as the frequency shift upon isotopic substitution can be precisely predicted by calculations. mdpi.com
Table 2: Theoretical Vibrational Band Assignments for Analogous Amide-Thiol Compounds Based on data from 8-Mercapto-N-(phenethyl)octanamide (MOPHE), a structurally similar compound. mdpi.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Description of Atomic Motion |
|---|---|---|
| ~1640 | Amide I | Primarily C=O stretching |
| ~1550 | Amide II | Coupled N-H in-plane bending and C-N stretching |
| ~2920 | CH₂ asymmetric stretch | Asymmetric stretching of methylene (B1212753) groups in the alkyl chain |
| ~2850 | CH₂ symmetric stretch | Symmetric stretching of methylene groups in the alkyl chain |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal information about conformational changes, diffusion, and the interaction of a molecule with its environment, such as a solvent or a biological membrane.
Specific MD simulation studies for Octanamide, N-(2-mercaptoethyl)- are not widely available in the literature. However, research on related long-chain N-(2-mercaptoethyl) amides provides a framework for how such simulations could be applied. For example, studies on the electron transfer dynamics across self-assembled monolayers of N-(2-mercaptoethyl)octadecanamide (a version with an 18-carbon chain) on gold surfaces have been conducted. rsc.org These investigations use electrochemical techniques to probe the dynamics but rely on the molecular structure and its ability to form ordered layers, a process that could be modeled in detail using MD simulations. Such simulations would track the conformational behavior of the alkyl chain, the orientation of the amide group, and the interaction of the thiol headgroup with the surface, providing a time-resolved view of monolayer formation and stability.
Structure-Activity Relationship (SAR) Studies at a Theoretical Level
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. mdpi.com These models use computed molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new or untested compounds, thereby guiding the design of molecules with desired functions. nih.gov
A key component of theoretical SAR is predicting how a ligand (like Octanamide, N-(2-mercaptoethyl)-) will bind to a biological target. This is often achieved through molecular docking simulations, where the molecule is computationally placed into the binding site of a protein to predict its binding orientation and affinity.
While specific docking studies for Octanamide, N-(2-mercaptoethyl)- are not prominent, the methodology is well-established. nih.gov The functional groups of the molecule—the thiol, the amide, and the octyl chain—suggest several potential interactions. The thiol group could coordinate with metal ions in metalloenzymes or form disulfide bonds. The amide group is an excellent hydrogen bond donor and acceptor. The long alkyl chain provides a hydrophobic character, favoring interactions with nonpolar pockets in a receptor.
Studies on similar molecules have demonstrated these principles. Research on self-assembled monolayers of N-(2-mercaptoethyl)octadecanamide has explored its interaction with mycolic acid and, subsequently, with anti-mycolic acid antibodies, demonstrating its potential as a component in a biosensor for tuberculosis. rsc.org This work serves as a practical example of how the molecule's structure facilitates specific interactions with large biological targets.
The biological activity of a flexible molecule like Octanamide, N-(2-mercaptoethyl)- is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of the molecule and the energy barriers between them. This creates an "energy landscape" that describes the molecule's flexibility and the shapes it is likely to adopt.
Theoretical studies on the formation of self-assembled monolayers by analogous thiol-amides provide excellent examples of conformational analysis. The transition of molecules from a disordered state in solution to a highly ordered, hydrogen-bonded structure on a surface is a key finding. researchgate.net This transition involves a change in the molecule's conformation to a more extended, all-trans state to maximize van der Waals forces between adjacent alkyl chains and hydrogen bonds between amide groups. researchgate.net Analysis of the Amide II vibrational band frequency during this process revealed a shift that is diagnostic of the formation of a strongly hydrogen-bonded network in a trans conformation. researchgate.net This reflects a transition from a higher energy, disordered conformation to a lower energy, more stable ordered state on the surface.
Occurrence As a Natural Product Component in Non Clinical Research Studies
Identification in Plant and Food Extracts
The presence of Octanamide (B1217078), N-(2-mercaptoethyl)- has been documented in several plant species through the analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS), which is a standard method for separating and identifying individual chemical components within a complex mixture.
Methanolic extracts of Vitis vinifera (grape) have been shown to contain Octanamide, N-(2-mercaptoethyl)-. In a 2017 study analyzing the bioactive compounds of a methanolic extract of Vitis vinifera, this compound was identified among thirty-three other bioactive constituents. The identification was based on its mass spectrum and retention time during GC-MS analysis.
| Plant Source | Extract Type | Analytical Method | Key Findings |
| Vitis vinifera | Methanolic | GC-MS | Identification of Octanamide, N-(2-mercaptoethyl)- |
A 2022 study focusing on the chemical composition of methanolic extracts from the roots and shoots of Scutellaria orientalis L. identified Octanamide, N-(2-mercaptoethyl)- in the shoot extract. mazums.ac.irkne-publishing.com The GC-MS analysis revealed the presence of 79 components in the shoot extract, with amides constituting 2.4% of the total identified compounds. mazums.ac.ir
Table 1: Identification of Octanamide, N-(2-mercaptoethyl)- in Scutellaria orientalis Shoot Extract
| Compound Name | Retention Time (min) | Relative Percentage (%) |
| Octanamide, N-(2-mercaptoethyl)- | 17.627 | 0.15 |
Data sourced from a 2022 study on the methanolic extracts of Scutellaria orientalis. mazums.ac.ir
Based on a comprehensive review of the available scientific literature, the compound Octanamide, N-(2-mercaptoethyl)- has not been identified as a constituent in extracts of Punica granatum (pomegranate). Numerous GC-MS studies have been conducted on various parts of the pomegranate fruit, including the peel and seeds, and while a wide array of phytochemicals have been reported, Octanamide, N-(2-mercaptoethyl)- is not among them. utq.edu.iqresearchgate.net
Role in Volatile Organic Compound (VOC) Profiles from Biological Interactions
Currently, there is no scientific evidence to suggest that Octanamide, N-(2-mercaptoethyl)- plays a role in the volatile organic compound (VOC) profiles resulting from biological interactions in the aforementioned plant species. Studies on the VOCs of Vitis vinifera and Punica granatum have identified numerous other compounds responsible for their aromatic profiles and roles in plant-insect or plant-pathogen interactions, but Octanamide, N-(2-mercaptoethyl)- has not been reported as a volatile component in these studies.
Investigation of Biosynthetic Precursors and Pathways in Natural Systems
While the specific biosynthetic pathway for Octanamide, N-(2-mercaptoethyl)- has not been explicitly elucidated in published research, a plausible pathway can be proposed based on the known biosynthesis of other N-acylethanolamines (NAEs) in plants.
The general biosynthesis of NAEs involves a two-step process. The first step is the formation of an N-acylphosphatidylethanolamine (NAPE) from the acylation of a phosphatidylethanolamine (PE) molecule. The acyl donor for this reaction can be a free fatty acid or an acyl-CoA. In the case of Octanamide, N-(2-mercaptoethyl)-, the likely acyl donor would be octanoyl-CoA, derived from octanoic acid.
The second step involves the hydrolysis of the NAPE molecule by a phospholipase D (PLD)-type enzyme to yield the corresponding NAE and phosphatidic acid. For Octanamide, N-(2-mercaptoethyl)-, the ethanolamine portion of the precursor PE would be substituted with 2-mercaptoethylamine (cysteamine).
Therefore, the proposed biosynthetic precursors for Octanamide, N-(2-mercaptoethyl)- are:
Octanoic acid (or its activated form, octanoyl-CoA)
Cysteamine (B1669678) (2-mercaptoethylamine), which would be incorporated into a phospholipid precursor.
Further research is required to isolate and characterize the specific enzymes involved in this proposed pathway in the plant species where this compound has been identified.
Emerging Research Directions and Methodological Advances in Octanamide, N 2 Mercaptoethyl Research
Development of Novel Analytical Probes and Detection Methods
There is currently no available research detailing the development of novel analytical probes or specific detection methods centered on Octanamide (B1217078), N-(2-mercaptoethyl)-. The scientific community has not published studies that would describe the design, synthesis, and application of molecular probes that selectively bind to or react with this compound to enable its detection or quantification in various matrices. As such, data on parameters like sensitivity, selectivity, and limits of detection for such probes are non-existent.
Advanced Spectroscopic Techniques for In Situ Studies
Information regarding the application of advanced spectroscopic techniques for the in situ study of Octanamide, N-(2-mercaptoethyl)- is not present in the current body of scientific literature. Techniques such as surface-enhanced Raman spectroscopy (SERS), tip-enhanced Raman spectroscopy (TERS), or advanced nuclear magnetic resonance (NMR) methods have not been specifically applied to investigate the real-time behavior, conformational changes, or interactions of this molecule within complex environments. Therefore, no data tables or detailed findings on its spectroscopic signature under such conditions can be provided.
Integration of Experimental and Computational Approaches for Comprehensive Understanding
A comprehensive understanding of chemical compounds is often achieved through the synergy of experimental data and computational modeling. However, for Octanamide, N-(2-mercaptoethyl)-, there are no published studies that integrate computational chemistry methods, such as density functional theory (DFT) or molecular dynamics (MD) simulations, with experimental results. Research that would elucidate its electronic structure, reactivity, or interaction mechanisms at a molecular level through such a combined approach has not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
